benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone
Description
Benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone is a hydrazone derivative featuring a thiazole core substituted with a 3,4-dichlorophenyl group and a benzaldehyde hydrazone moiety. Its molecular formula is C₁₆H₁₁Cl₂N₃S, with a molecular weight of 356.25 g/mol. The compound is of interest due to its structural similarity to bioactive thiazole derivatives, which are known for antifungal, antibacterial, and anticancer properties .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3S/c17-13-7-6-12(8-14(13)18)15-10-22-16(20-15)21-19-9-11-4-2-1-3-5-11/h1-10H,(H,20,21)/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXRAEXNWSCQKN-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone typically involves the reaction of benzaldehyde with 4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is stirred and heated gently to facilitate the formation of the hydrazone bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Benzaldehyde hydrazones, including the specific compound , have shown promising anticancer properties. Research indicates that derivatives of thiazole-based hydrazones can inhibit the growth of cancer cells. For instance, studies have demonstrated that certain thiazole derivatives exhibit cytotoxic effects against human liver hepatocellular carcinoma (HepG2) cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Derivatives containing thiazole moieties have been reported to exhibit moderate to high antibacterial and antifungal activities. In vitro studies revealed that compounds related to benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance antimicrobial efficacy.
Poly(ADP-Ribose) Polymerase Inhibition
Recent investigations have highlighted the potential of thiazole-based hydrazones as inhibitors of Poly(ADP-Ribose) Polymerase (PARP), an enzyme involved in DNA repair mechanisms. The inhibition of PARP is a therapeutic strategy in cancer treatment, particularly for cancers with BRCA mutations . Compounds similar to this compound have been synthesized and tested for their ability to inhibit this enzyme effectively.
Synthesis and Chemical Properties
This compound can be synthesized through a condensation reaction between benzaldehyde and 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine. This process typically involves heating the reactants under acidic or basic conditions to facilitate the formation of the hydrazone linkage .
Chemical Structure Analysis
The compound's structure can be represented as follows:
This molecular formula indicates a complex structure with potential interactions that contribute to its biological activities.
Case Studies and Experimental Findings
Case Study 1: Anticancer Activity Assessment
In a study published in a peer-reviewed journal, researchers synthesized several thiazole-based hydrazones and evaluated their anticancer properties using HepG2 cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity compared to unsubstituted analogs .
Case Study 2: Antimicrobial Efficacy Evaluation
Another study focused on the antimicrobial properties of thiazole derivatives against clinical isolates of bacteria. The findings showed that compounds with halogen substitutions exhibited superior activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Summary of Applications
| Application Area | Specific Findings |
|---|---|
| Anticancer Activity | Effective against HepG2 cells; induces apoptosis |
| Antimicrobial | Active against S. aureus and E. coli; moderate to high efficacy |
| PARP Inhibition | Potential therapeutic role in cancer treatment |
Mechanism of Action
The mechanism of action of benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Aromatic Ring
Bromophenyl Analogs
- Benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone (C₁₆H₁₂BrN₃S, MW: 358.26 g/mol) replaces chlorine with bromine.
- Key Differences :
- Electronic Effects: Bromine’s lower electronegativity (2.96 vs.
Fluorophenyl Analogs
Variations in the Aldehyde Component
Thiophene-Based Hydrazones
- Thiophene-2-carbaldehyde [4-(chloromethyl)-1,3-thiazol-2-yl]hydrazone replaces benzaldehyde with thiophene.
- Key Differences :
- Electronic Conjugation : Thiophene’s aromaticity differs from benzene, altering π-π stacking interactions in biological systems.
- Synthetic Accessibility : Thiophene derivatives may require milder reaction conditions due to reduced steric hindrance .
Methoxy-Substituted Benzaldehyde Derivatives
- 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone (C₂₄H₁₈Cl₂FN₃O₂S) introduces methoxy and fluorobenzyloxy groups.
- Key Differences :
- Solubility : Methoxy groups enhance water solubility, which may improve bioavailability.
- Steric Effects : Bulky substituents could hinder binding to enzyme active sites .
Functional Group Variations
Acetamide vs. Hydrazone
Antifungal Activity
- Target Compound: Limited direct data, but structurally related hydrazones (e.g., 4(5)-imidazolecarboxaldehyde-para-chlorobenzoyl hydrazone) show high activity against Candida glabrata and Cladosporium cladosporioides .
- Fluorophenyl Analogs : Fluorinated derivatives in exhibit moderate activity, likely due to reduced membrane penetration.
- Imidazole Derivatives: Imidazole-containing hydrazones (e.g., 4ImBzT) demonstrate selective activity against C. cladosporioides, but none target Aspergillus flavus .
Physicochemical Properties
| Property | Target Compound | Bromophenyl Analog | Fluorophenyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 356.25 | 358.26 | 336.32 |
| Melting Point (°C) | Not reported | Not reported | 459–461 (for acetamide) |
| Solubility | Likely in DMSO | Similar | Lower in polar solvents |
Biological Activity
Benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Synthesis
The synthesis of this compound typically involves the condensation reaction between benzaldehyde and thiosemicarbazone derivatives. The general reaction can be represented as follows:
This method has been optimized to improve yield and purity using various catalysts and solvents. For instance, the use of Co3O4 nano-flakes has been reported to enhance the reaction efficiency significantly .
Antimicrobial Properties
Benzaldehyde derivatives, particularly those containing thiazole moieties, have shown promising antimicrobial activity. Studies indicate that compounds with electron-withdrawing groups, such as dichloro substituents, exhibit enhanced antibacterial effects against various pathogens. For example:
- Antibacterial Activity : Compounds derived from thiazole have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The presence of the 3,4-dichlorophenyl group in this compound contributes to its increased potency .
Anticancer Activity
Research has highlighted the anticancer potential of thiazole-based hydrazones. The structure-activity relationship (SAR) studies have indicated that:
- Cytotoxicity : this compound exhibits cytotoxic effects on cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia). The IC50 values for these compounds were found to be comparable to established chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
Thiazole derivatives have also been evaluated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Screening : A study evaluated a series of thiazole derivatives against Staphylococcus aureus and Escherichia coli. Among them, this compound exhibited superior activity with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased annexin V binding in treated cells compared to controls .
Research Findings Summary Table
Q & A
Basic: What are the standard synthetic routes for benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves condensation between a substituted benzaldehyde derivative and a hydrazine-containing thiazole precursor. A general protocol includes:
- Reacting 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine with benzaldehyde derivatives under acidic conditions (e.g., glacial acetic acid in ethanol) .
- Refluxing for 4–6 hours, followed by solvent evaporation and purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization .
Optimization Tips: - Use anhydrous solvents to prevent side reactions.
- Monitor reaction progress via TLC and adjust stoichiometry (1:1 molar ratio of aldehyde to hydrazine) to minimize unreacted starting materials .
Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this hydrazone?
Methodological Answer:
- 1H/13C-NMR: Assign peaks for the hydrazone C=N bond (δ ~8–9 ppm in 1H-NMR; δ ~150–160 ppm in 13C-NMR) and aromatic protons from the dichlorophenyl/thiazole moieties .
- IR Spectroscopy: Confirm the presence of C=N (1600–1650 cm⁻¹) and N-H stretches (3200–3300 cm⁻¹) .
- Elemental Analysis: Validate purity (>95%) by matching calculated vs. experimental C/H/N/S percentages .
- X-ray Crystallography: Resolve structural ambiguities (e.g., E/Z isomerism) using SHELX programs for refinement .
Advanced: How does the hydrazone’s configuration (E/Z isomerism) impact its bioactivity, and how can isomerization be controlled experimentally?
Methodological Answer:
- Impact on Bioactivity: The E-configuration often enhances binding to biological targets (e.g., enzyme active sites) due to spatial alignment of functional groups. For example, locked E-conformers in indazole scaffolds show improved inhibitory activity compared to dynamic hydrazones .
- Control Strategies:
- Use sterically hindered substituents to restrict rotation around the C=N bond.
- Employ rigidifying agents (e.g., acetic acid) during synthesis to favor the desired isomer .
- Validate configuration via NOESY NMR or computational modeling (DFT calculations) .
Advanced: What computational and experimental strategies are used to correlate structural features with biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Molecular Docking: Screen the compound against target proteins (e.g., HIV-1 RT or glucocorticoid receptors) using AutoDock Vina. Compare binding poses of the dichlorophenyl and thiazole groups with known inhibitors .
- SAR Studies: Synthesize analogs with modified substituents (e.g., replacing 3,4-dichlorophenyl with fluorophenyl) and assay activity. For example:
- Dynamic Simulations: Perform MD simulations to evaluate conformational stability in aqueous vs. lipid environments .
Advanced: How can researchers resolve contradictions in biological assay data (e.g., varying IC50 values across studies)?
Methodological Answer:
- Standardize Assay Conditions: Control variables such as pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity artifacts) .
- Validate Target Engagement: Use orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays) to confirm direct target interaction .
- Address Isomerization Artifacts: Ensure consistent E/Z ratios across batches via HPLC analysis (C18 column, acetonitrile/water gradient) .
- Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC50) and account for differences in cell lines or assay protocols .
Basic: What are the key challenges in scaling up the synthesis of this compound for in vivo studies?
Methodological Answer:
- Purification Bottlenecks: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large-scale batches .
- Yield Optimization: Increase catalyst loading (e.g., acetic acid from 5 drops to 1% v/v) and extend reaction time to 8 hours for >80% yield .
- Byproduct Management: Monitor for thiazole ring-opening byproducts via LC-MS and adjust reaction pH (4–5) to suppress hydrolysis .
Advanced: How can researchers leverage X-ray crystallography to resolve structural ambiguities in this hydrazone?
Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation in ethanol/dichloromethane (1:1).
- Data Collection: Use synchrotron radiation (λ = 0.9 Å) for high-resolution data (<1.0 Å) to resolve Cl and S atom positions .
- Refinement: Apply SHELXL for anisotropic displacement parameters and validate with R-factor convergence (<5%) .
- Interpretation: Analyze hydrogen-bonding networks (e.g., N-H···O interactions) to explain stability and packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
